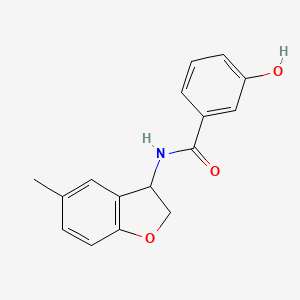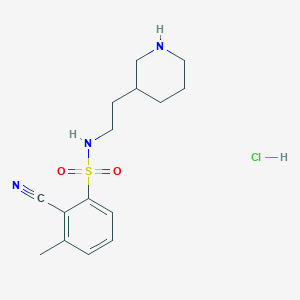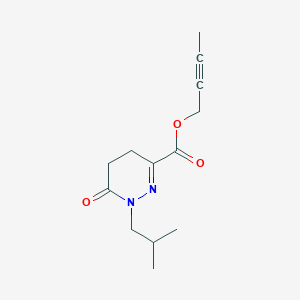
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide, also known as GSK1521498, is a selective orexin 1 receptor antagonist. Orexin is a neuropeptide that regulates arousal, wakefulness, and appetite. GSK1521498 has been studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.
Mécanisme D'action
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide selectively blocks the orexin 1 receptor, which is involved in the regulation of arousal, wakefulness, and appetite. By blocking this receptor, 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide reduces the activity of orexin neurons, leading to a decrease in wakefulness and appetite.
Biochemical and Physiological Effects:
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been shown to reduce the activity of orexin neurons, leading to a decrease in wakefulness and appetite. It has also been shown to improve sleep quality and increase the duration of sleep. In addition, 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide in lab experiments is its selectivity for the orexin 1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation of using 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide is its potential off-target effects, which could lead to unintended consequences in lab experiments.
Orientations Futures
There are several future directions for research on 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide. One area of interest is its potential therapeutic applications in sleep disorders, addiction, and obesity. Clinical trials are needed to determine the safety and efficacy of 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide in humans. In addition, further research is needed to fully understand the mechanism of action of 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide and its potential off-target effects. Finally, there is a need for the development of more selective orexin 1 receptor antagonists with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide involves several steps, including the preparation of the starting materials, the formation of the benzofuran ring, and the coupling of the benzamide moiety. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Applications De Recherche Scientifique
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. In preclinical studies, 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been shown to improve sleep quality and increase the duration of sleep. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been shown to reduce food intake and body weight in animal models of obesity.
Propriétés
IUPAC Name |
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-5-6-15-13(7-10)14(9-20-15)17-16(19)11-3-2-4-12(18)8-11/h2-8,14,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPNIHNBHNFVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC2NC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)

![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)
![4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)
![N,1-dimethyl-5-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-4-carboxamide](/img/structure/B7632671.png)
![5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one](/img/structure/B7632679.png)
![N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7632684.png)
![4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)
![2-methyl-N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7632700.png)